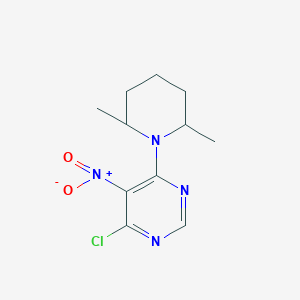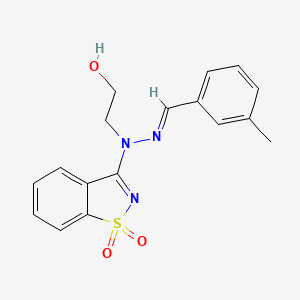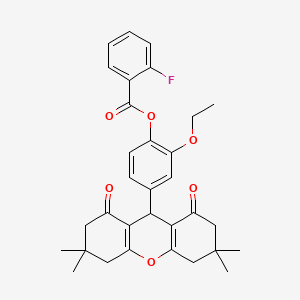
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylpiperidinyl group attached to a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the condensation of appropriate aldehydes, β-ketoesters, and urea.
Nitration: The nitro group at the 5-position is introduced through nitration reactions using nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).
Piperidinyl Substitution: The final step involves the substitution of the piperidinyl group at the 6-position. This can be achieved through nucleophilic substitution reactions using 2,6-dimethylpiperidine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The piperidinyl group can be modified through substitution reactions with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines with different functional groups.
科学的研究の応用
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and heterocycles.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and piperidinyl groups contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-aminopyrimidine
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-methylpyrimidine
Uniqueness
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and biological activity. The combination of the chloro, nitro, and piperidinyl groups in the pyrimidine ring makes it a versatile compound with diverse applications in various fields of research and industry.
特性
分子式 |
C11H15ClN4O2 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
4-chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-4-3-5-8(2)15(7)11-9(16(17)18)10(12)13-6-14-11/h6-8H,3-5H2,1-2H3 |
InChIキー |
ABZVWHHJXWAFDH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1C2=C(C(=NC=N2)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611813.png)
![3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11611822.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B11611829.png)
![(5E)-1-(prop-2-en-1-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11611834.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11611839.png)

![methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11611844.png)
![3'-Tert-butyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611849.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11611857.png)
![3-[(2-fluorophenyl)methylsulfanyl]-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B11611877.png)
![3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11611881.png)
![3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11611882.png)
![ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11611893.png)
